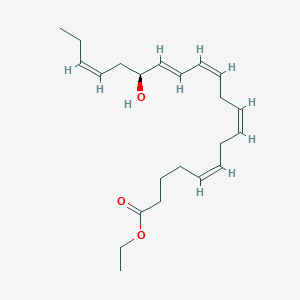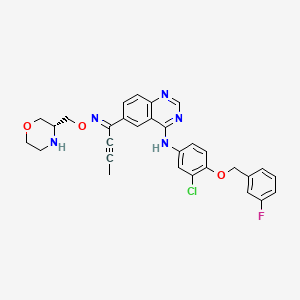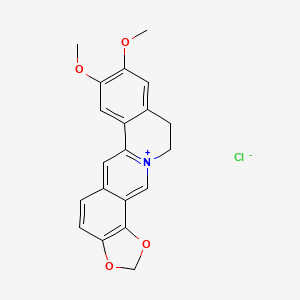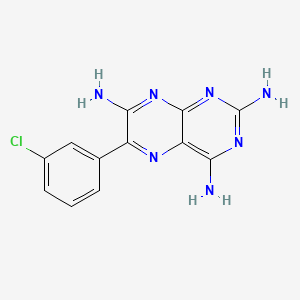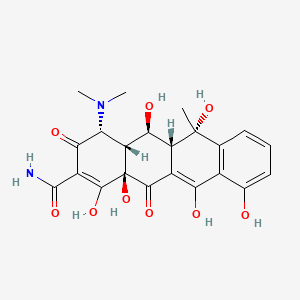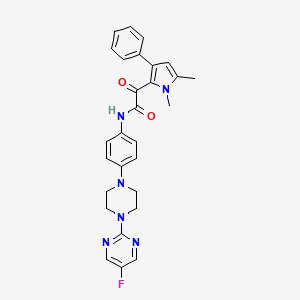
Olorofim
Overview
Description
Olorofim is an investigational antifungal compound belonging to the orotomide class. It is being developed for the treatment of invasive mold infections, particularly those caused by species resistant to existing antifungal agents. This compound inhibits dihydroorotate dehydrogenase, an enzyme crucial for the biosynthesis of pyrimidines, which are essential for fungal DNA and RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Olorofim involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the orotomide core structure, followed by functional group modifications to enhance antifungal activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized synthetic routes. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions: Olorofim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antifungal properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antifungal activity. These derivatives are tested for their efficacy against a range of fungal pathogens to identify the most potent compounds .
Scientific Research Applications
Olorofim has shown promising results in scientific research, particularly in the field of antifungal therapy. It is effective against a wide range of mold species, including those resistant to azoles and amphotericin B. This compound is being developed for both oral and intravenous administration, making it versatile for different clinical scenarios .
Its unique mechanism of action makes it a valuable tool for researchers studying fungal biology and resistance mechanisms .
Mechanism of Action
Olorofim exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidines. This inhibition disrupts the production of DNA and RNA in fungal cells, leading to cell death. The molecular targets of this compound include various species of Aspergillus, Scedosporium, and Fusarium, among others .
Comparison with Similar Compounds
Similar Compounds:
- Voriconazole
- Itraconazole
- Posaconazole
- Amphotericin B
Uniqueness of Olorofim: this compound is unique among antifungal agents due to its novel mechanism of action. Unlike azoles and polyenes, which target ergosterol synthesis and membrane integrity, respectively, this compound targets pyrimidine biosynthesis. This makes it effective against fungal species that have developed resistance to other classes of antifungal drugs .
Properties
CAS No. |
1928707-56-5 |
|---|---|
Molecular Formula |
C28H27FN6O2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |
InChI Key |
SUFPWYYDCOKDLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F-901318; F901318; F 901318; Olorofim |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)
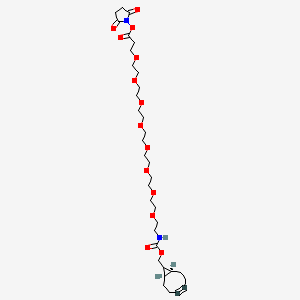
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
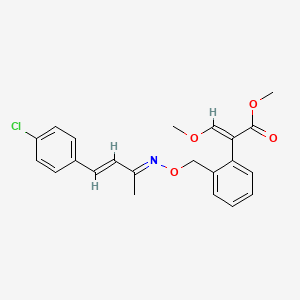
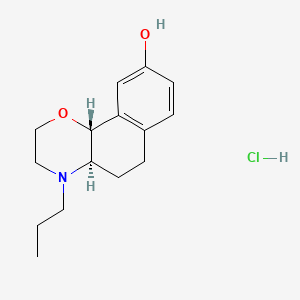
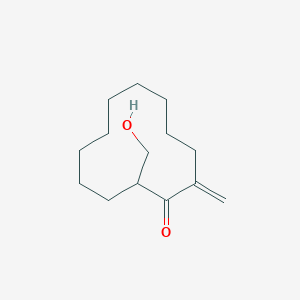
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

